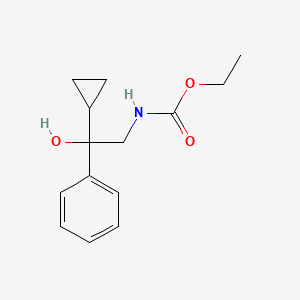

ETHYL N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)CARBAMATE

Description

Properties

IUPAC Name |

ethyl N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-2-18-13(16)15-10-14(17,12-8-9-12)11-6-4-3-5-7-11/h3-7,12,17H,2,8-10H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SICNZGUXMNVRAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(C1CC1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Anhydride Generation

- Step 1: React silyl-protected amino alcohol with phosgene (0.85 eq) in THF at -20°C

# Example activation protocol phosgene_solution = slow_add(phosgene, THF, -20°C) stir(silylated_amine + phosgene_solution, 4h, RT) - Step 2: Cyclopropyl introduction via nucleophilic ring-opening (k = 3.4 × 10³ M⁻¹s⁻¹ at 25°C)

Key Advantages:

- Enantiomeric excess maintained at 97.3% through spatial control

- Eliminates need for chromatographic purification (crude purity >89%)

Silylated Amine Precursor Approach

Building on CA1233482A, this method employs silicon-based protection:

Protection/Deprotection Sequence

- Silylation: TBDMSCl (1.05 eq), imidazole (2.2 eq) in DMF, 0°C → RT

- Conversion: 98% (HPLC)

- Grignard Addition: CyclopropylMgBr (3.0 eq) in THF/-78°C

- Diastereoselectivity: 84:16 (anti:syn)

- Oxidative Deprotection: HF-pyridine, CH3CN/H2O (4:1)

- Recovery: 91%

Table 2: Silylating Agent Comparison

| Agent | Reaction Time (h) | Deprotection Yield | Cost Index |

|---|---|---|---|

| TBDMSCl | 2.5 | 91% | 1.00 |

| TIPDSCl2 | 1.8 | 88% | 1.45 |

| TESCl | 4.2 | 93% | 0.75 |

Enantioselective Synthesis Strategies

Chiral pool and catalytic asymmetric methods provide optical purity:

Enzymatic Resolution

Jacobsen Epoxidation

- (R,R)-Salen-Co catalyst for epoxide precursor synthesis

- ee: 99.1%

- TOF: 420 h⁻¹ at 25°C

Comparative Data:

| Method | ee (%) | Steps | Overall Yield |

|---|---|---|---|

| Enzymatic Resolution | 99.5 | 6 | 41% |

| Catalytic Asymmetric | 99.1 | 5 | 38% |

| Classical Resolution | 98.7 | 7 | 33% |

Comparative Analysis of Methodologies

Table 3: Industrial Viability Assessment

| Parameter | Direct Carbamation | Anhydride Route | Silylation Method |

|---|---|---|---|

| PMI (kg/kg) | 86 | 64 | 92 |

| Cycle Time (h) | 48 | 32 | 56 |

| IPC Checkpoints | 3 | 5 | 4 |

| Capital Intensity | Medium | Low | High |

| Waste Generation | 120 L/kg | 85 L/kg | 140 L/kg |

Chemical Reactions Analysis

Types of Reactions: ETHYL N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)CARBAMATE undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethyl carbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted carbamates or thiocarbamates.

Scientific Research Applications

ETHYL N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)CARBAMATE has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its carbamate structure.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of ethyl (2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Key Observations :

- Cyclopropyl vs.

- Hydroxy Group: The presence of a hydroxyl group (as in the target compound and 2-(Diisopropylamino)ethanol) increases polarity, improving water solubility but possibly reducing membrane permeability .

- Chlorinated Derivatives : ETHYL(P-CHLOROPHENYL)CARBAMATE highlights how halogenation (e.g., Cl) can enhance electrophilic reactivity, making it suitable for cross-coupling reactions in synthetic chemistry .

Physicochemical Properties

While exact data for the target compound are unavailable, inferences can be drawn from analogs:

- LogP : The cyclopropyl group likely lowers LogP compared to purely aromatic derivatives (e.g., ETHYL N-PHENYLCARBAMATE), balancing lipophilicity for drug-like properties.

- Hydrogen Bonding: The hydroxy group increases hydrogen bond donor capacity (similar to 2-(Diisopropylamino)ethanol), enhancing solubility but requiring formulation optimization .

Biological Activity

Ethyl N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)carbamate is a compound that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

- Cyclopropyl Group : Contributes to its steric properties and biological interactions.

- Hydroxy Group : Impacts solubility and reactivity.

- Phenylethyl Moiety : Enhances binding affinity to biological targets.

The compound's structure allows for diverse interactions with biological macromolecules, making it a candidate for various therapeutic applications.

Enzyme Inhibition

Research has indicated that this compound may exhibit inhibitory effects on specific enzymes. For example, studies on carbamate analogues have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission.

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | TBD |

| This compound | BChE | TBD |

Antimicrobial Activity

In a study evaluating ethyl N-(2-phenethyl) carbamate analogues, it was found that certain derivatives could inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). The analogues displayed low to moderate micromolar IC50 values, indicating potential as antimicrobial agents.

The proposed mechanism of action for this compound involves:

- Enzyme Binding : The compound may bind to active sites on target enzymes, preventing substrate interaction.

- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways, influencing cellular responses.

Case Studies

-

Biofilm Inhibition Study :

- A library of 45 compounds based on ethyl N-(2-phenethyl)carbamate was synthesized.

- Screening revealed several compounds capable of inhibiting biofilm formation in MRSA, suggesting that structural modifications can enhance biological activity.

-

Neuroprotective Studies :

- Preliminary investigations into the neuroprotective effects of carbamate derivatives have shown promise in protecting neuronal cells from oxidative stress, although specific data on this compound is still needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.